molecular formula C14H12ClN3O3S B11063445 4-chloro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide

4-chloro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide

Cat. No.: B11063445
M. Wt: 337.8 g/mol
InChI Key: OJZOVBXELHGHFH-UHFFFAOYSA-N
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Description

4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide is a chemical compound with a molecular formula of C14H12ClN3O3S

Preparation Methods

The synthesis of 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-amino-1H-indazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with 3-methoxybenzene-1-sulfonyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, amine, and substituted benzene derivatives .

Scientific Research Applications

4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of poly ADP-ribose glycohydrolase (PARG), which is involved in DNA repair processes. By inhibiting PARG, the compound can interfere with the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide include:

    4-Chloro-N-(1H-indazol-6-yl)-2-(trifluoromethyl)benzenesulfonamide: This compound has a trifluoromethyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    4-Chloro-N-(1H-indazol-6-yl)benzenesulfonamide: Lacks the methoxy group, which may result in different pharmacokinetic and pharmacodynamic properties.

The uniqueness of 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H12ClN3O3S

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12ClN3O3S/c1-21-14-7-11(4-5-12(14)15)22(19,20)18-10-3-2-9-8-16-17-13(9)6-10/h2-8,18H,1H3,(H,16,17)

InChI Key

OJZOVBXELHGHFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl

Origin of Product

United States

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